Indole
Overview
Description
Synthesis Analysis
Indole synthesis has been a subject of interest for organic chemists for more than a century . The indole alkaloids, ranging from lysergic acid to vincristine, have long inspired organic synthesis chemists . Interest in developing new methods for indole synthesis has burgeoned over the past few years . These new methods have been fragmented across the literature of organic chemistry .
Molecular Structure Analysis
Indole has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring . It is primarily protonated at the C3, rather than N1, owing to the enamine-like reactivity of the portion of the molecule located outside of the benzene ring .
Chemical Reactions Analysis
Indole undergoes electrophilic substitution, mainly at position 3 . One of the most efficient processes for creating C–C bonds between indoles and electron-deficient substrates is the alkylation reaction . In this reaction, Cu-catalyzed processes have gained attention for their ability to yield alkylated products .
Physical And Chemical Properties Analysis
Indole is a solid at room temperature . It has a molar mass of 117.151 g·mol−1, a density of 1.1747 g/cm3, a melting point of 52 to 54 °C, and a boiling point of 253 to 254 °C . It is soluble in hot water and has an acidity (pKa) of 16.2 .
Scientific Research Applications
Chemical Analysis and Biological Functions
- Indolealkylamines and related compounds have been widely studied, with advances in analytical techniques like paper chromatography, spectrophotometry, and spectrophotofluorometry playing a crucial role. These studies have helped to understand the metabolic pathways, physiological roles, and pharmacological effects of indole compounds (Hanson, 1966).
Asymmetric Catalysis and Synthesis
- Indole derivatives, crucial in bioactive molecules, have garnered attention in organic synthesis and pharmaceutical research. The use of chiral catalysts in synthesizing 3-substituted indole derivatives is a significant area of development, with research focusing on reaction mechanisms (Zhang Pei-we, 2013).
Palladium-Catalyzed Reactions
- The synthesis and functionalization of indoles using palladium-catalyzed reactions have revolutionized the field. This approach is tolerant of various functionalities and applicable to complex molecules, thereby influencing organic synthesis significantly (Cacchi & Fabrizi, 2005).
Environmental Bioremediation
- Indole, recognized as an N-heterocyclic aromatic pollutant, is also a signaling molecule with diverse roles in bacterial physiology, pathogenesis, and human diseases. Research on indole's metabolism and degradation is vital for environmental treatment and understanding its biological functions (Ma, Zhang, & Qu, 2018).
Medicinal Chemistry
- Indole is prominent in drug discovery, resembling protein structures and displaying a range of pharmacological activities. Recent research focuses on synthesizing indole analogues and exploring their therapeutic potentials, including anticancer, antimicrobial, and antidiabetic activities (Kumari & Singh, 2019).
Plant Defense Mechanisms
- Indole functions as a priming agent against pathogens in plants, enhancing resistance through earlier and stronger defensive gene expression. Its role in plant defense indicates its broad biological significance (Shen, Liu, Wang, & Wang, 2018).
Interkingdom Signaling
- Indole serves as an interspecies and interkingdom signaling molecule, influencing bacterial pathogenesis, eukaryotic immunity, and even plant and animal interactions. This highlights its role in various biological and ecological processes (Lee, Wood, & Lee, 2015).
Biooxidationand Enzymatic Processes
- The biooxidation of indole leads to the formation of important biochemical molecules and compounds. This process involves various enzymes and pathways, significantly contributing to agricultural, pharmaceutical, and environmental applications (Yuan, Liu, & Xiao, 2011).
Multicomponent Reactions in Organic Synthesis
- Indoles are key in the synthesis of various organic compounds. Their application in multicomponent reactions has led to the creation of novel heterocyclic compounds with significant biomedical relevance (Mohammadi Ziarani et al., 2018).
Sustainable Aromatic Unit for Biopolyesters
- Indole has been explored as a sustainable aromatic unit for synthesizing polyesters. The resulting polyesters exhibit superior thermal quality and can form clear transparent films, underscoring indole's potential in sustainable material science (Wang, Arza, & Zhang, 2018).
Exploration as Therapeutics
- Indoles, being integral to many biological systems, have been explored extensively for their therapeutic applications in conditions like cancer, microbial infections, and cardiovascular diseases. The molecular architecture of indole makes it a prime candidate for drug development (Chadha & Silakari, 2017).
Antimicrobial Properties
- Indole derivatives have been studied for their antibacterial and antifungal properties. Research in this area aims to develop new molecules with improved therapeutic efficacy and reduced side effects (Kumar et al., 2023).
Safety And Hazards
Future Directions
Recent advances in the production of indole from glucose or tryptophan by fermentation and the production of derived halogenated and oxygenated derivatives by microbial cell factories have been discussed . This review will definitely offer the platform for researchers to strategically design diverse novel indole derivatives having different promising pharmacological activities with reduced toxicity and side effects .
properties
IUPAC Name |
1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKJAQJRHWYJAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
Record name | indole | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Indole | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
64809-15-0, 82451-55-6 | |
Record name | 1H-Indole, dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64809-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Polyindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82451-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0020737 | |
Record name | Indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to yellowish solid with an unpleasant odor; Pleasant odor in dilute solutions; Turns red when exposed to light or air; [Hawley] White or yellow crystalline powder; [MSDSonline], Solid, White lustrous, flakey crystalline solid; Unpleasant odour at high concentration, odour becomes floral at higher dilutions | |
Record name | Indole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | Indole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000738 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | Indole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1185/ | |
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Boiling Point |
253 °C @ 762 mm Hg; 128-133 °C @ 28 mm Hg, 253.00 to 254.00 °C. @ 760.00 mm Hg | |
Record name | Indole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04532 | |
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Record name | INDOLE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/599 | |
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Record name | Indole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000738 | |
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Solubility |
SOL IN HOT WATER, HOT ALC, ETHER, BENZENE, 1 G IN 2 ML OF 70% ALC, SOL IN TOLUENE, Soluble in fixed oils; insoluble in mineral oil and glycerol., For more Solubility (Complete) data for INDOLE (6 total), please visit the HSDB record page., 3.56 mg/mL, Soluble in fixed oils and propylene glycol; Insoluble in glycerol, Soluble (in ethanol) | |
Record name | Indole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04532 | |
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Record name | INDOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/599 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Indole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000738 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Indole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1185/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.22 g/cu m at 25 °C | |
Record name | INDOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/599 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.01 [mmHg], 0.0122 mm Hg at 25 °C | |
Record name | Indole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5628 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | INDOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/599 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The effects of heterocyclic cmpd on hepatic xenobiotic metabolizing enzymes were studied in mice. Female CD-1 mice were admin 5 u mol/kg coumarin, trimethylene oxide (TMO), or trimethylene sulfide (TMS) for 6 days by gavage, or benzofuran, indole, or indole-3-carbinol (IC) daily for 10 days. Animals were /sacrificed/ 1 or 2 days after the last dose; livers were removed and assayed for epoxide hydrolase, glutathione-S-transferase (GST), reduced NADH-quinone-reductase (NADH/QR), glucose-6-phosphate-dehydrogenase (G6PDH), glutathione-reductase (GSSG-red), uridine-diphosphate-glucose-dehydrogenase (UDPGDH), aniline-hydroxylase, 7-ethoxycoumarin-deethylase (ECOD), and cytochrome-c-reductase (cyt-c-red) activities, and cytochrome p450. All cmpd except indole, significantly enhanced epoxide hydrolase activity. GST activities were elevated by all cmpd except TMO and TMS. NADH/QR activity was incr only by coumarin and benzofuran. Indole incr only GST, UDPGDH and cyt-c-red activities. IC enhanced GST, UDPGDH, cyt-c-red, epoxide hydrolase and cytochrome p450 and related monooxygenase activities. Benzofuran and coumarin showed more varied responses. Both cmpd incr epoxide hydrolase, GST and NADH/QR activities. Benzofuran decr cytochrome p450 content and elevated ECOD activity. | |
Record name | INDOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/599 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Indole | |
Color/Form |
LEAFLETS (WATER, PETROLEUM), CRYSTALS (ETHER), Colorless to yellowish scales, turning red on exposure to light and air., WHITE CRYSTALLINE SOLID, Colorless, shiny flakes | |
CAS RN |
120-72-9 | |
Record name | Indole | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Indole | |
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Record name | Indole | |
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Record name | indole | |
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Record name | 1H-Indole | |
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Record name | Indole | |
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Record name | Indole | |
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Record name | Indole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000738 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
52 °C, Heat of Formation= 1.5660X10+8 J/kmol; Heat of Fusion at the Melting Point= 9.0000X10+6 J/kmol, 52.5 °C | |
Record name | Indole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04532 | |
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Record name | INDOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/599 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Indole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000738 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Citations
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